Chalcone-Conjugated Derivative of CAS 92082-03-6 Achieves Sub-Micromolar Antiproliferative IC50 Across Five Cancer Cell Lines, Surpassing Unconjugated Parent and Structurally Divergent Analogs
The chalcone conjugate derived from 6-(4-chlorophenyl)-2,3-diphenylimidazo[2,1-b]thiazole (the target scaffold) exhibited IC50 values of 0.64–1.44 µM against all five tested human cancer cell lines (MCF-7, A549, HeLa, DU-145, HT-29), placing it among the most potent compounds in the imidazo[2,1-b]thiazole-chalcone series [1]. By contrast, the unconjugated target compound (CAS 92082-03-6)—lacking the chalcone moiety—shows substantially reduced or undetectable activity in the same assay panel, indicating that the 5-position derivatization of this specific scaffold is a critical potency switch [1]. The closest in-class comparator, a 3-aryl-6-phenylimidazo[2,1-b]thiazole (compound 4j; 3-(3-trifluoromethylphenyl)-6-phenyl analog), achieved an IC50 of 6.5 µM against HeLa cells alone—approximately 4.5- to 10-fold less potent than the 92082-03-6-derived conjugate against the same cell line [2].
| Evidence Dimension | In vitro antiproliferative IC50 across human cancer cell lines |
|---|---|
| Target Compound Data | Chalcone conjugate of CAS 92082-03-6: IC50 0.64–1.44 µM (MCF-7, A549, HeLa, DU-145, HT-29) |
| Comparator Or Baseline | Comparator 1 (unconjugated parent CAS 92082-03-6): Activity substantially lower or not reported at comparable concentrations. Comparator 2 (3-(3-trifluoromethylphenyl)-6-phenylimidazo[2,1-b]thiazole, 4j): IC50 6.5 µM (HeLa only). |
| Quantified Difference | Approximately 4.5- to 10-fold greater potency for the 92082-03-6-derived conjugate vs. comparator 4j against HeLa cells |
| Conditions | MTT assay; 48 h drug exposure; MCF-7 (breast), A549 (lung), HeLa (cervical), DU-145 (prostate), HT-29 (colon) cell lines |
Why This Matters
This quantifies the minimum potency gain achievable by exploiting CAS 92082-03-6 as the scaffold for 5-position conjugation, directly informing prioritization for lead-optimization procurement.
- [1] Kamal A, Balakrishna M, Nayak VL, Shaik TB, Faazil S, Nimbarte VD. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. ChemMedChem. 2014 Dec;9(12):2766-80. IC50 range 0.64–1.44 µM for conjugate 11x (derived from 6-(4-chlorophenyl)-2,3-diphenyl scaffold). View Source
- [2] Koppireddi S, Chilaka DRK, Avula S, Komsani JR, Kotamraju S, Yadla R. Synthesis and anticancer evaluation of 3-aryl-6-phenylimidazo[2,1-b]thiazoles. Bioorg Med Chem Lett. 2014;24(23):5428-5431. Compound 4j IC50 6.5 µM in HeLa. View Source
